Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] Among these, the 2,7-diazaspiro[3.5]nonane core has garnered significant attention, particularly in the development of targeted kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of a key building block, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, in the synthesis of inhibitors for critical oncogenic kinases, including KRAS G12C, RET, and CDK4/6.
The strategic incorporation of the 2,7-diazaspiro[3.5]nonane moiety, facilitated by its tert-butyl protected form, has been instrumental in the design of novel therapeutics. This includes the development of the first-in-class FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510), and other clinical candidates.[2][3] The rigid yet three-dimensional nature of this spirocycle allows for precise orientation of pharmacophoric elements, enabling optimal interactions with the target protein.
Kinase Targets and Signaling Pathways
The kinase inhibitors synthesized using tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate target key nodes in cancer signaling pathways.
KRAS G12C: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell proliferation, differentiation, and survival.[3] Mutations in KRAS, particularly the G12C substitution, lock the protein in a constitutively active state, driving oncogenesis in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors.[3] Inhibitors containing the 2,7-diazaspiro[3.5]nonane scaffold covalently bind to the mutant cysteine residue in the switch-II pocket, trapping KRAS G12C in its inactive GDP-bound state and thereby inhibiting downstream signaling.[3]
RET: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[4] Gene fusions and activating mutations in RET are oncogenic drivers in various cancers, including thyroid and lung cancers.[5] Inhibitors targeting RET block its kinase activity, thereby abrogating the downstream signaling cascades that promote tumor growth.
CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[6] In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[6] Overactivation of the CDK4/6-cyclin D-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[6] CDK4/6 inhibitors block this phosphorylation event, inducing G1 cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data for representative kinase inhibitors synthesized using the 2,7-diazaspiro[3.5]nonane scaffold.
Table 1: Biological Activity of KRAS G12C Inhibitors
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | ~0.006 | [7] |
| Sotorasib (AMG 510) | MIA PaCa-2 | ~0.009 | [7] |
| Divarasib (GDC-6036) | Various Solid Tumors | High Potency (Specific IC50 not provided) | [8] |
| Compound 7b | NCI-H1373 | Potent (Specific IC50 not provided) | [9] |
| Compound 26a | MIA PaCa-2 | 0.79 | [10] |
Table 2: Biological Activity of a RET Kinase Inhibitor Derivative
| Compound | RET Kinase Inhibition (nM) | Reference |
| N-trisubstituted pyrimidine derivative | 100-150 | [4] |
Table 3: Biological Activity of CDK4/6 Inhibitors
| Compound Name | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Palbociclib | 11 | 15 | [11] |
| Ribociclib | Not specified | Not specified | [11] |
| Abemaciclib | Not specified | Not specified | [12] |
Note: While tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a key building block, the final approved CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) do not contain this specific spirocycle. However, the patent literature suggests its exploration in the synthesis of novel CDK4/6 inhibitors.[13]
Experimental Protocols
The following protocols provide detailed methodologies for key experimental steps involving tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in the synthesis of kinase inhibitors.
Protocol 1: Acylation of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate for KRAS G12C Inhibitor Synthesis
This protocol describes the formation of the acrylamide "warhead" necessary for covalent inhibition of KRAS G12C.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes.
-
Slowly add acryloyl chloride (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 2-(acryloyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent coupling reactions.
Materials:
-
Boc-protected 2,7-diazaspiro[3.5]nonane derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure (using TFA):
-
Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Procedure (using HCl in dioxane):
-
Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane derivative (1.0 eq) in 1,4-dioxane or a mixture of DCM and methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
The hydrochloride salt of the deprotected amine may precipitate. If so, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Coupling to a Heterocyclic Core
This protocol describes the coupling of the deprotected 2,7-diazaspiro[3.5]nonane to an activated heteroaromatic core, a common step in the synthesis of many kinase inhibitors.
Materials:
-
Deprotected 2,7-diazaspiro[3.5]nonane (as the free base or hydrochloride salt)
-
Activated heteroaromatic compound (e.g., a chloro- or fluoro-substituted quinazoline, pyrimidine, or pyridine)
-
A suitable base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or DIPEA
-
A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN)
Procedure:
-
To a solution of the activated heteroaromatic compound (1.0 eq) in DMF, DMSO, or MeCN, add the deprotected 2,7-diazaspiro[3.5]nonane (1.0 - 1.5 eq) and the base (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is DMF or DMSO, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or DCM.
-
If the solvent is acetonitrile, it can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Mandatory Visualization
// Nodes
start [label="tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];
step1 [label="Acylation with\nAcryloyl Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
intermediate1 [label="tert-Butyl 2-(acryloyl)-2,7-\ndiazaspiro[3.5]nonane-7-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"];
step2 [label="Boc Deprotection\n(TFA or HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
intermediate2 [label="2-(Acryloyl)-2,7-diazaspiro[3.5]nonane", fillcolor="#FBBC05", fontcolor="#202124"];
step3 [label="SNAr Coupling with\nHeterocyclic Core", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_product [label="Final Kinase Inhibitor\n(e.g., KRAS G12C Inhibitor)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> step1;
step1 -> intermediate1;
intermediate1 -> step2;
step2 -> intermediate2;
intermediate2 -> step3;
step3 -> end_product;
}
DOT
Caption: General workflow for kinase inhibitor synthesis.
// Nodes
growth_factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"];
rtk [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
kras_gdp [label="KRAS (GDP-bound)\nInactive", fillcolor="#FBBC05", fontcolor="#202124"];
kras_gtp [label="KRAS G12C (GTP-bound)\nActive", fillcolor="#EA4335", fontcolor="#FFFFFF"];
inhibitor [label="2,7-Diazaspiro[3.5]nonane\n-based Inhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
raf [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"];
mek [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"];
erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];
proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
growth_factor -> rtk;
rtk -> kras_gdp [label="SOS"];
kras_gdp -> kras_gtp [label="GTP\nGDP"];
kras_gtp -> raf;
raf -> mek;
mek -> erk;
erk -> proliferation;
inhibitor -> kras_gtp [label="Covalent Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
}
DOT
Caption: KRAS G12C signaling pathway and inhibitor action.
// Nodes
mitogenic_signals [label="Mitogenic Signals", fillcolor="#F1F3F4", fontcolor="#202124"];
cyclinD_cdk46 [label="Cyclin D-CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"];
inhibitor [label="CDK4/6 Inhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"];
rb_p [label="p-Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"];
e2f [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"];
g1_s_transition [label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
mitogenic_signals -> cyclinD_cdk46;
cyclinD_cdk46 -> rb [label="Phosphorylation"];
rb -> e2f [style=invis]; // for layout
rb_p -> e2f [style=invis]; // for layout
edge [dir=none, style=dashed, arrowhead=none];
rb -- e2f [label="Bound"];
edge [dir=forward, style=solid, arrowhead=normal];
rb -> rb_p [style=invis];
cyclinD_cdk46 -> rb_p [label="Phosphorylation"];
e2f -> g1_s_transition [label="Transcription"];
inhibitor -> cyclinD_cdk46 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
}
DOT
Caption: CDK4/6 signaling pathway and inhibitor action.
References